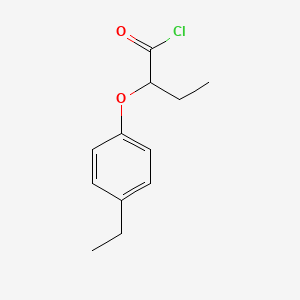

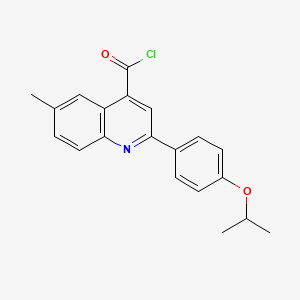

2-(4-Ethylphenoxy)butanoyl chloride

Descripción general

Descripción

“2-(4-Ethylphenoxy)butanoyl chloride” is a chemical compound with the molecular formula C12H15ClO2 and a molecular weight of 226.70 . It is used for proteomics research .

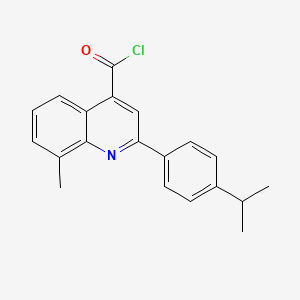

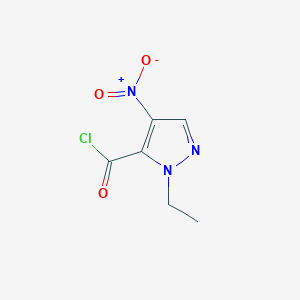

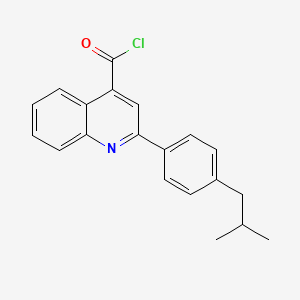

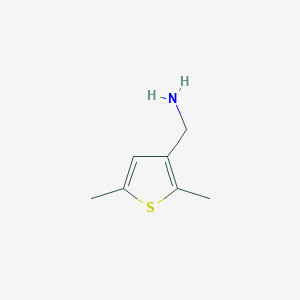

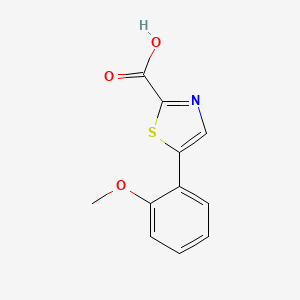

Molecular Structure Analysis

The molecular structure of “2-(4-Ethylphenoxy)butanoyl chloride” consists of 12 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The exact structure can be determined using techniques such as NMR and IR spectral data .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Ethylphenoxy)butanoyl chloride” include a molecular weight of 226.70 . Further properties such as melting point, boiling point, and density can be determined using standard laboratory techniques .Relevant Papers A paper titled “Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas” discusses the synthesis and antimicrobial properties of new acylthiourea derivatives, which were tested on various bacterial and fungal strains and proved to be active at low concentrations .

Aplicaciones Científicas De Investigación

Chemical Interaction and Biological Activity

2-(4-Chloro-phenoxy)propanoic and 2-(4-chloro-phenoxy)butanoic acids, closely related to 2-(4-Ethylphenoxy)butanoyl chloride, are known for their ability to block chloride membrane conductance in rat striated muscle. This is achieved through interaction with a specific receptor. Chemical modifications in these compounds, like the introduction of a second aryloxy moiety, can influence their biological activity. The lengthening of the alkyl chain up to three methylenic groups increases the activity, then decreases and remains constant in subsequent analogues. This variation in activity is attributed to steric effects and the approach of the molecules to the receptor (Carbonara et al., 2001).

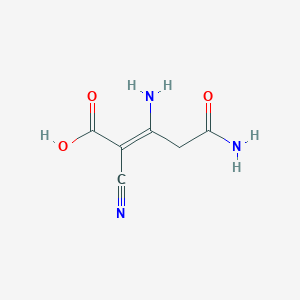

Steric Effects in Chemical Reactions

The steric effect of large groups in chemical reactions, such as those involving 2-(4-Ethylphenoxy)butanoyl chloride, has been studied. For instance, the gas-phase S(N)2 reactions of chloride with ethyl and neopentyl chlorides and their alpha-cyano derivatives were explored. The steric hindrance caused by large groups like tert-butyl raises the activation energy significantly compared to smaller groups, affecting the reaction rates (Vayner et al., 2004).

Synthesis and Application in Polymer Chemistry

2-(4-Ethylphenoxy)butanoyl chloride is used in the synthesis of novel ketenes, which are crucial for the creation of polyesters with narrow molecular weight distributions. This process is essential in the field of polymer chemistry, particularly for the development of reactive polymers and their applications (Sudo et al., 2001).

Catalysis and Polymerization

In the realm of catalysis and polymerization, derivatives of 2-(4-Ethylphenoxy)butanoyl chloride are used. For example, self-immobilizing bis(phenoxyimine) complexes of titanium chloride have been studied for their high activity in the polymerization of ethylene, demonstrating the compound's relevance in high-performance polymer production (Ivanchev et al., 2009).

Medicinal Chemistry and Drug Synthesis

Derivatives of 2-(4-Ethylphenoxy)butanoyl chloride are used in the synthesis of compounds with potential medicinal applications. For example, the synthesis of 4-hydroxypyran-2-ones from aryl ketones and ethyl malonyl chloride (closely related to 2-(4-Ethylphenoxy)butanoyl chloride) is a key step in producing compounds like phenoxan, which has shown anti-HIV activity (Garey et al., 1995).

Propiedades

IUPAC Name |

2-(4-ethylphenoxy)butanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-3-9-5-7-10(8-6-9)15-11(4-2)12(13)14/h5-8,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFIMOGXIYHQWPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(CC)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Ethylphenoxy)butanoyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

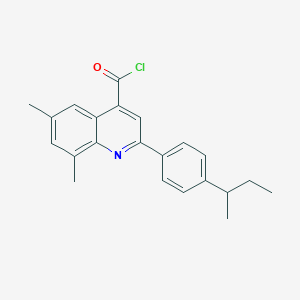

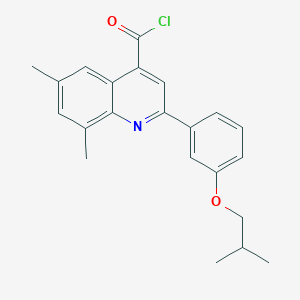

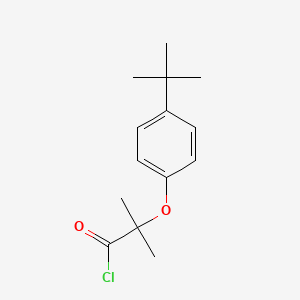

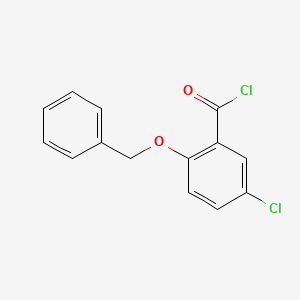

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B1393866.png)